molecular formula C9H14N2 B1338720 1-Phenylpropane-1,3-diamine CAS No. 4888-74-8

1-Phenylpropane-1,3-diamine

Cat. No. B1338720
CAS RN: 4888-74-8
M. Wt: 150.22 g/mol
InChI Key: PLDPCRJUQLPMNU-UHFFFAOYSA-N
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Description

1-Phenylpropane-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are known for their significance in natural products and as building blocks in synthetic organic chemistry. These compounds are characterized by having two amine groups separated by a single carbon atom .

Synthesis Analysis

The synthesis of 1-Phenylpropane-1,3-diamine and related compounds can be achieved through various methods. A notable approach is the multi-enzymatic synthesis of phenylpropanolamines

Scientific Research Applications

Metal-Directed Synthesis and DNA Interaction

  • The compound has been used in metal-directed synthesis to produce acyclic and macrocyclic complexes with potential applications in catalysis and material science. For example, its copper(II) complex exhibits modest DNA cleavage activity, suggesting applications in biochemistry and molecular biology (Robertson et al., 2004).

Calcimimetic Properties

  • Derivatives of 1-Phenylpropane-1,3-diamine have shown calcimimetic activity, acting on the calcium-sensing receptor (CaSR). This activity indicates potential therapeutic applications in treating diseases related to calcium homeostasis (Dauban et al., 2000).

Asymmetric Synthesis

  • The compound has been utilized in asymmetric synthesis, producing chiral 1,2-diamines with high enantioselectivity. These diamines serve as ligands or chiral auxiliaries in various asymmetric reactions, highlighting their significance in the development of pharmaceuticals and fine chemicals (Cho et al., 2019).

Catalysis

  • 1-Phenylpropane-1,3-diamine derivatives have been used as catalysts in the Cu(II)-catalyzed Henry reaction, achieving significant chemical yields and enantiomeric excesses. This demonstrates their utility in catalytic processes for the synthesis of biologically active molecules (Tydlitát et al., 2015).

Material Science

  • In the context of material science, the diamine has been explored for the synthesis of new polymers and polyimides, offering properties like high thermal stability and solubility in organic solvents. Such materials are promising for applications in electronics, coatings, and advanced composites (Kausar et al., 2010).

Safety And Hazards

1-Phenylpropane-1,3-diamine is classified as a dangerous substance. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

1-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPCRJUQLPMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515945
Record name 1-Phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpropane-1,3-diamine

CAS RN

4888-74-8
Record name 1-Phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Analogously, 1-(2-fluorophenyl)-1,3-propanediamine, 1-(2-methylphenyl)-1,3-propanediamine and 1-(2-chlorophenyl)-1,3-propanediamine have been prepared by using the above procedure and the appropriate starting material.
Name
1-(2-fluorophenyl)-1,3-propanediamine
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1-(2-methylphenyl)-1,3-propanediamine
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1-(2-chlorophenyl)-1,3-propanediamine
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Synthesis routes and methods II

Procedure details

Name
Cc1ccccc1C(N)CCN
Quantity
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reactant
Reaction Step One
Name
NCCC(N)c1ccccc1Cl
Quantity
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reactant
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Name
NCCC(N)c1ccccc1F
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

73 g (0.5 mol) of 5-phenyl-2-pyrazoline are hydrogenated in 400 ml of methanol saturated with ammonia with 10 g of freshly prepared Raney nickel for 5 hours at 80° C./100 atmospheres. The Raney nickel is filtered off on a suction filter containing a layer of kieselguhr. The solvent is removed from the filtrate in a rotary evaporator and the residue is distilled in a simple distillation apparatus and then through a 25 cm Vigreux column. This gives 66 g=88% of theory of a colourless oil with a boiling point under 0.0004 mm of 73° C. (literature: boiling point under 21 mm, 138°-141° C.).
Quantity
73 g
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reactant
Reaction Step One
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0 (± 1) mol
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400 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IP Beletskaya, AG Bessmertnykh… - European journal of …, 2005 - Wiley Online Library
The palladium‐catalyzed arylation of polyamines is investigated and it is shown that the C−N coupling reaction for a given substrate is strongly dependent on the nature and the …
YB Koptelov, SP Saik, AP Molchanov… - Russian Journal of …, 2011 - Springer
Thermally induced opening of the diaziridine ring at the carbon-nitrogen bond in unsymmetrically substituted 6-aryl-1,5-diazabicyclo[3.1.0]hexanes is characterized by low …
Number of citations: 7 link.springer.com
IN Shaikh, UF Bagwan, SM Hunagund, IN Shaikh… - Chemistry Africa, 2018 - Springer
Fluorinated indoles have received considerable attention because incorporation of fluorine into target molecule can influence reactivity, selectivity and biological activity. Herein, a …
Number of citations: 3 link.springer.com
LM Acosta‐Quintero, J Jurado… - European Journal of …, 2015 - Wiley Online Library
A detailed examination of the synthesis of functionalized 6,11‐dihydro‐5H‐benzo[b]pyrimido[5,4‐f]azepines 4 is described. Base‐promoted aromatic nucleophilic substitution of 5‐allyl‐…
MS Perryman - 2014 - wrap.warwick.ac.uk
Jocic reactions involve the reaction of trihalocarbinols with nucleophiles via 2,2-dichloroepoxides. Stereospecific versions with enantiomerically enriched trihalocarbinols are however …
Number of citations: 6 wrap.warwick.ac.uk
B Blank, S Michlik, R Kempe - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
A highly selective phosphorus/nitrogen (P,N) ligand‐based iridium catalyst system efficiently catalyzes the reaction of arylamines with unprotected amino alcohols, yielding N‐arylated …
Number of citations: 121 onlinelibrary.wiley.com
W Kliegel, G Lubkowitz, SJ Rettig… - Canadian Journal of …, 1992 - cdnsciencepub.com
On a préparé les dérivés de la propane-1,3-diamine, N,N′-di-tert-butyl-N,N′-dihydroxypropane-1,3-diamine et la N,N′-di-tret-butyl-N,N′-dihydroxy-1-phényl-propane-1,3-diamine, …
Number of citations: 6 cdnsciencepub.com

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